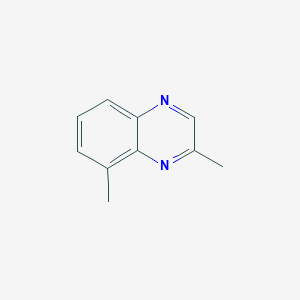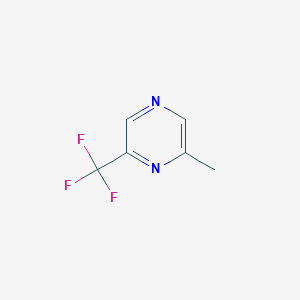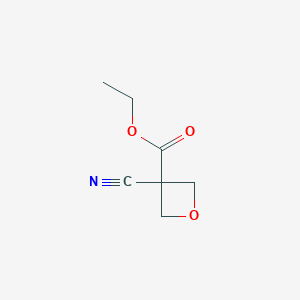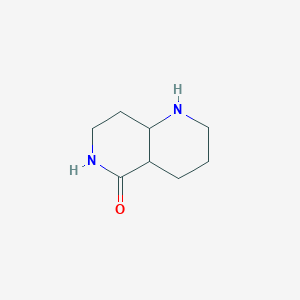
(R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(Methoxycarbonyl)azetidin-2-carbonsäure ist ein chirales Azetidinderivat. Azetidine sind viergliedrige, stickstoffhaltige Heterocyclen, die eine signifikante Ringspannung aufweisen. Dies macht sie hochreaktiv und wertvoll in der synthetischen organischen Chemie.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von (R)-1-(Methoxycarbonyl)azetidin-2-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode ist die Aza-Paternò-Büchi-Reaktion, die die [2 + 2]-Photocycloaddition eines Imins und eines Alkens beinhaltet . Diese Reaktion ist hocheffizient und bietet einen direkten Weg zu funktionalisierten Azetidinen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Azetidinderivaten beinhaltet oft die Verwendung von Mikrowellenbestrahlung und festen Trägern, um die Reaktionsausbeute und -effizienz zu verbessern. Beispielsweise wurde die Eintopf-Reaktion von 1-Arensulfonyl-Aziridinen mit Dimethylsulfoxoniummethylid unter Mikrowellenbestrahlung als effektive Methode berichtet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-1-(Methoxycarbonyl)azetidin-2-carbonsäure kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxetan-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Azetidinring in gesättigtere Strukturen umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Azetidinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen funktionalisierte Azetidine, Oxetane und verschiedene substituierte Derivate, die in synthetischen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
(R)-1-(Methoxycarbonyl)azetidin-2-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als wertvoller Baustein für die Synthese komplexer organischer Moleküle und Polymere.
Biologie: Die Verbindung wird in der Untersuchung von Enzymmechanismen und als Sonde für biologische Systeme verwendet.
Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von (R)-1-(Methoxycarbonyl)azetidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen, wodurch deren Aktivität gehemmt oder deren Funktion moduliert wird. Diese Wechselwirkung kann zu verschiedenen biochemischen Effekten führen, abhängig vom Ziel und dem Kontext, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Azetidin-2-carbonsäure: Ein einfacheres Azetidinderivat mit ähnlicher Reaktivität, aber ohne die Methoxycarbonylgruppe.
Oxetan-Derivate: Viergliedrige, sauerstoffhaltige Heterocyclen, die einige Reaktivitätsmerkmale mit Azetidinen teilen.
Aziridine: Dreigliedrige, stickstoffhaltige Heterocyclen, die stärker gespannt und reaktiver sind als Azetidine.
Einzigartigkeit
(R)-1-(Methoxycarbonyl)azetidin-2-carbonsäure ist einzigartig aufgrund ihres chiralen Charakters und des Vorhandenseins sowohl einer Methoxycarbonylgruppe als auch einer Carbonsäuregruppe. Diese funktionellen Gruppen verstärken ihre Reaktivität und machen sie zu einem vielseitigen Zwischenprodukt für weitere chemische Transformationen .
Eigenschaften
Molekularformel |
C6H9NO4 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2R)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
UMTGFXBGKMEXAO-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)N1CC[C@@H]1C(=O)O |
Kanonische SMILES |
COC(=O)N1CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)






![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
